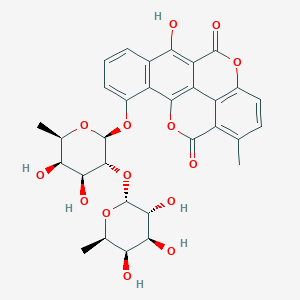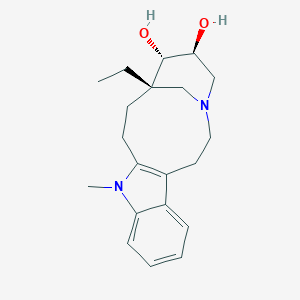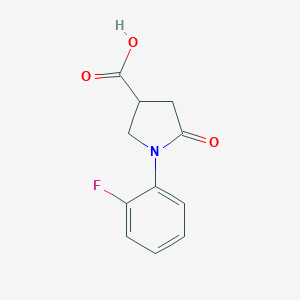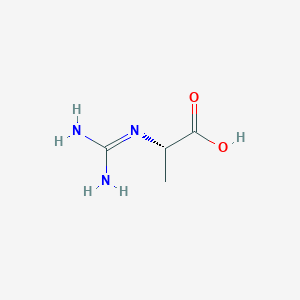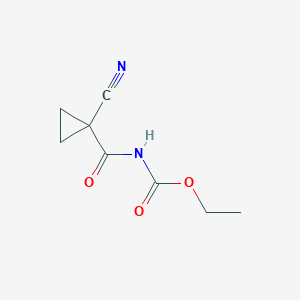
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate, commonly known as CPEB, is a chemical compound that belongs to the class of carbamate derivatives. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. CPEB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of CPEB is not fully understood. However, it is believed that CPEB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. CPEB has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the treatment of cancer.
Biochemical And Physiological Effects
CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the treatment of cancer. In addition, CPEB has been shown to exhibit insecticidal properties, which make it a potential candidate for use as a pesticide.
Advantages And Limitations For Lab Experiments
One of the main advantages of CPEB is its ability to form stable complexes with drugs, which makes it a potential candidate for use as a drug delivery system. Another advantage is its ability to enhance the mechanical properties of polymers, which makes it a potential candidate for use as a polymer additive. However, one of the limitations of CPEB is its low solubility in non-polar solvents, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of CPEB. One direction is the development of CPEB-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of CPEB for the development of new pesticides. Additionally, the study of the mechanism of action of CPEB and its effects on various biological systems is an important area of future research.
Synthesis Methods
The synthesis of CPEB involves the reaction of ethyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CPEB as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
CPEB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the field of agriculture, CPEB has been studied for its potential use as a pesticide due to its insecticidal properties. In the field of material science, CPEB has been studied for its potential use as a polymer additive due to its ability to enhance the mechanical properties of polymers.
properties
CAS RN |
133036-89-2 |
|---|---|
Product Name |
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)10-6(11)8(5-9)3-4-8/h2-4H2,1H3,(H,10,11,12) |
InChI Key |
JPHIXHZZHMNCMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
synonyms |
Carbamic acid, [(1-cyanocyclopropyl)carbonyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



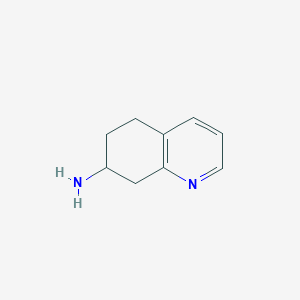
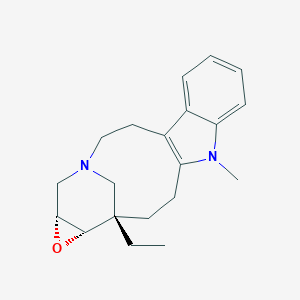
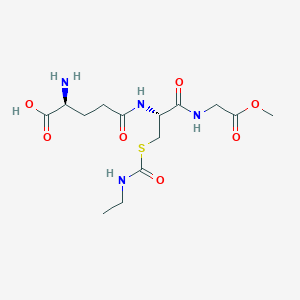
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

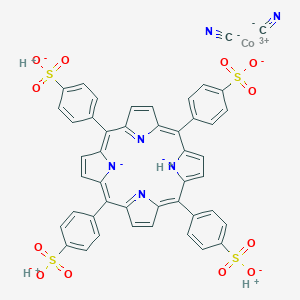
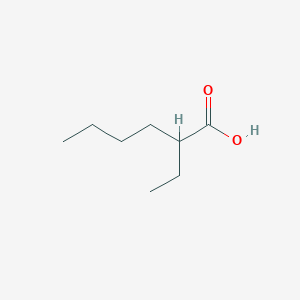
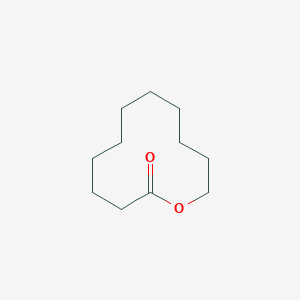
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
